
Filanesib hydrochloride
Description
Significance of Mitotic Kinesins in Cellular Processes
Kinesins are a superfamily of motor proteins found in eukaryotic cells that play a crucial role in various cellular functions. wikipedia.org These proteins move along microtubule filaments, powered by the hydrolysis of adenosine triphosphate (ATP). wikipedia.org This movement is essential for the transport of cellular cargo, such as organelles and protein complexes, and is critical during cell division processes like mitosis and meiosis. wikipedia.orgfortislife.com
During mitosis, mitotic kinesins are indispensable for the accurate segregation of chromosomes. plos.org They are integral to assembling the mitotic spindle, a complex microtubule structure that orchestrates chromosome movement. biologists.comdovepress.com Specific kinesins, such as those in the Kinesin-5 family, help establish the bipolar spindle by sliding microtubules apart. wikipedia.org Others, like the Kinesin-13 family, are involved in depolymerizing microtubules, which helps regulate spindle length and chromosome dynamics. wikipedia.orgplos.orgbiologists.com The proper functioning of these motor proteins ensures genomic stability; disruptions can lead to cell cycle arrest or cell death. biologists.comdovepress.com
Kinesin Spindle Protein (Eg5/KIF11) as a Therapeutic Target in Oncology Research
Within the kinesin superfamily, the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, has emerged as a significant therapeutic target in oncology. researchgate.netcytoskeleton.com KSP is a member of the Kinesin-5 family and is essential for forming a bipolar spindle during the early stages of mitosis. cytoskeleton.commdpi.com It functions as a homotetramer that crosslinks antiparallel microtubules emanating from opposite centrosomes and uses its motor activity to push them apart. mdpi.comnih.gov This action is critical for the separation of centrosomes, which is a prerequisite for the proper alignment and segregation of chromosomes. nih.govdrugbank.com
The rationale for targeting KSP in cancer therapy is based on its specific role in cell division. nih.gov Since cancer is characterized by uncontrolled cell proliferation, tumor cells are highly dependent on the mitotic machinery. fortislife.comdrugbank.com Numerous studies have reported the overexpression of KIF11 in various malignancies, including breast cancer, lung cancer, gastric adenocarcinoma, and multiple myeloma. mdpi.comnih.govoup.commdpi.com This overexpression often correlates with more aggressive disease and poorer patient outcomes. mdpi.comnih.gov Inhibiting KSP disrupts the formation of the bipolar spindle, leading to the formation of a "monoaster" spindle where chromosomes are arranged around a single microtubule-organizing center. nih.govdrugbank.com This aberrant structure activates the spindle assembly checkpoint, causing mitotic arrest and ultimately leading to apoptosis (programmed cell death) in the rapidly dividing cancer cells. researchgate.netnih.gov A key advantage of targeting KSP is that it is primarily active during mitosis and not in postmitotic, non-dividing cells like neurons. This specificity may help avoid the peripheral neuropathy often associated with other anti-mitotic agents that target tubulin directly. nih.govnih.govresearchgate.net
Overview of KSP Inhibitors in Preclinical Drug Discovery
The discovery of KSP as a viable anti-cancer target sparked extensive research and development of small molecule inhibitors. researchgate.net The identification of monastrol in 1999 was a landmark event, demonstrating that specific inhibition of KSP's ATPase activity could induce mitotic arrest. cytoskeleton.com Although monastrol itself was not suitable for clinical development, it paved the way for the discovery of second-generation KSP inhibitors with improved drug-like properties. cytoskeleton.comnih.gov
These inhibitors are broadly classified based on their binding site on the KSP motor protein. nih.goveurekaselect.com Many, including Filanesib, are allosteric inhibitors that bind to a pocket formed by loop L5 and helices α2/α3, which is distinct from the ATP-binding site. nih.goveurekaselect.com This binding locks the motor protein in a state that prevents its function, leading to the characteristic monoaster spindle formation. nih.govnih.gov
Numerous KSP inhibitors have been developed and investigated in preclinical studies. nih.goveurekaselect.com Preclinical research has shown that these inhibitors can effectively induce cell death in various cancer cell lines and cause tumor regression in animal models of human cancers. nih.govdrugbank.com While many KSP inhibitors showed limited efficacy as single agents in clinical trials, some, like Filanesib, demonstrated promising activity, particularly in hematological malignancies such as multiple myeloma. researchgate.netcytoskeleton.com Current research often focuses on using KSP inhibitors in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance. cytoskeleton.comnih.gov
Filanesib hydrochloride
Filanesib (formerly ARRY-520) is a synthetic, small-molecule inhibitor of the Kinesin Spindle Protein (KSP). nih.gov It is a highly potent and specific inhibitor that has been investigated for its antineoplastic activity in various cancers, most notably multiple myeloma. researchgate.netnih.gov The compound is the hydrochloride salt form of Filanesib. drugbank.cominformahealthcare.com
Properties of Filanesib
Property | Value |
---|---|
Molecular Formula | C20H22F2N4O2S |
Molecular Weight | 420.49 g/mol |
CAS Number | 885060-09-3 |
Mechanism of Action | Kinesin Spindle Protein (KSP/Eg5) Inhibitor |
Molecular Species | Base |
AlogP | 3.88 |
Polar Surface Area | 71.16 Ų |
Data sourced from ChEMBL and PubChem. ebi.ac.uk
Filanesib specifically targets KSP, leading to mitotic arrest and subsequent cell death in rapidly dividing tumor cells. nih.gov Preclinical studies demonstrated that Filanesib caused significant tumor regression in models of human solid tumors and leukemias. nih.govdrugbank.comdrugbank.com Research in 2009 highlighted its potential in ovarian cancer and acute myeloid leukemia (AML) cells, where it was shown to potently induce cell cycle blockage and death. wikipedia.org While it showed promise, a clinical trial in advanced myeloid leukemias was halted due to a relative lack of clinical activity when used as a monotherapy. wikipedia.org However, in multiple myeloma, Filanesib has shown clinical efficacy, especially in combination with other agents like pomalidomide and dexamethasone. researchgate.nethaematologica.org
Preclinical and Investigational KSP Inhibitors
Compound Name | Mechanism/Note |
---|---|
Monastrol | First-in-class KSP inhibitor identified in 1999. cytoskeleton.com |
Ispinesib (SB-715992) | First KSP inhibitor to enter clinical trials; binds to the monastrol site. cytoskeleton.comnih.gov |
Litronesib (LY2523355) | A KSP inhibitor that has undergone clinical investigation. nih.gov |
GSK923295 | An inhibitor of KIF10 (CENP-E), another mitotic kinesin. fortislife.com |
K858 | An Eg5 inhibitor used as a reference compound in studies of new analogues. mdpi.com |
Data sourced from various preclinical and clinical research reviews. fortislife.comcytoskeleton.commdpi.comnih.govnih.gov
Propriétés
IUPAC Name |
(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAIFVHCDONNPS-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385020-40-5 | |
Record name | Filanesib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385020405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FILANESIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N98S79PF2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Filanesib Hydrochloride: Molecular and Cellular Basis of Action
Mechanism of Kinesin Spindle Protein Inhibition by Filanesib Hydrochloride
This compound exerts its effects by specifically targeting the Kinesin Spindle Protein (KSP), a motor protein essential for the proper formation of the mitotic spindle during cell division. nih.govhaematologica.org
Direct Interaction and Specificity with KSP (Eg5/KIF11)
Filanesib is a noncompetitive inhibitor of KSP, also known as Eg5 or KIF11, with a high degree of selectivity. medchemexpress.com It binds to an allosteric pocket in the KSP motor domain, specifically in the α2/loop L5/helix α3 region. tandfonline.com This binding action disrupts the normal function of KSP, which is to separate the duplicated centrosomes and establish a bipolar spindle, a crucial step for accurate chromosome segregation during mitosis. haematologica.orgnih.gov The specificity of filanesib for KSP means it does not interfere with other microtubule-dependent processes, such as neuronal transport, potentially avoiding some of the side effects associated with other mitotic inhibitors like taxanes. nih.govmedkoo.com Research has shown that filanesib demonstrates subnanomolar potency in both enzymatic and cellular assays. drugbank.com
Induction of Monopolar Spindle Formation
The inhibition of KSP by filanesib prevents the separation of centrosomes, leading to a hallmark cellular phenotype: the formation of monopolar spindles. nih.govdrugbank.com Instead of the normal bipolar spindle with two poles, the microtubules organize from a single locus, and the chromosomes align around this central point. drugbank.com This aberrant structure makes it impossible for the cell to properly segregate its chromosomes, ultimately halting the process of mitosis. haematologica.orgnih.gov Studies have demonstrated a significant increase in the formation of these monopolar spindles in cancer cells treated with filanesib. nih.govashpublications.org For instance, in multiple myeloma cell lines, treatment with filanesib resulted in almost all mitotic cells displaying a monopolar spindle phenotype. nih.gov
Downstream Cellular Consequences of KSP Inhibition
The disruption of KSP function and the resulting formation of monopolar spindles trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.
Spindle Assembly Checkpoint Activation
The presence of improperly attached chromosomes due to the monopolar spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. nih.govnih.gov The SAC's role is to prevent the cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. oncotarget.com Activation of the SAC in response to filanesib treatment is indicated by the accumulation of proteins like CYCLIN B1. nih.gov This checkpoint activation serves as a "stop" signal, arresting the cell in mitosis to prevent aneuploidy, a condition with an abnormal number of chromosomes. nih.govresearchgate.net
Mitotic Arrest and Cell Cycle Perturbation (G2/M Phase)
The activation of the SAC leads to a prolonged arrest of the cell cycle in the G2/M phase. nih.govashpublications.orgoncotarget.com This is a direct consequence of the cell's inability to form a functional bipolar spindle. nih.govhaematologica.orgdrugbank.com Studies have consistently shown that treatment with filanesib causes a significant accumulation of cells in the G2/M phase across various cancer cell lines. medchemexpress.comnih.gov For example, in HeLa cells, filanesib treatment led to a dose-dependent increase in the population of cells in the G2/M phase. medchemexpress.com Similarly, in multiple myeloma cells, filanesib induced a G2/M arrest, with a corresponding increase in markers like phosphorylated Histone H3 and Cyclin B1. ashpublications.org
Apoptosis Induction Pathways
Prolonged mitotic arrest induced by filanesib ultimately triggers programmed cell death, or apoptosis. nih.govmedchemexpress.com This process is a key mechanism by which filanesib eliminates rapidly dividing cancer cells. nih.govdrugbank.com The apoptotic response to filanesib involves both intrinsic and extrinsic pathways.
The intrinsic, or mitochondrial, pathway is a major contributor to filanesib-induced apoptosis. medchemexpress.comwikipedia.org This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. medchemexpress.com Filanesib treatment has been shown to lead to a decrease in the levels of the anti-apoptotic protein Mcl-1 and to trigger the translocation of the pro-apoptotic protein BAX from the cytoplasm to the mitochondria. nih.gov This translocation can lead to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. ashpublications.org Specifically, the activation of caspase-2, caspase-3, and caspase-7 has been observed following filanesib treatment. medchemexpress.comresearchgate.net
Role of Anti-apoptotic Protein MCL-1 in Sensitivity
The sensitivity of cancer cells to this compound, a selective inhibitor of the kinesin spindle protein (KSP), is significantly influenced by the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). nih.govhaematologica.org KSP inhibitors like Filanesib arrest cells in mitosis, and during this mitotic blockade, the survival of the cell often depends on anti-apoptotic signals. nih.govhaematologica.org One of the key proteins providing this survival signal is MCL-1. researchgate.net
Research indicates that the efficacy of Filanesib is partly determined by the loss of these anti-apoptotic signals during the drug-induced mitotic arrest, with a particular emphasis on the decrease in the MCL-1 protein. haematologica.org Neoplastic cells, such as those in multiple myeloma, are often highly dependent on MCL-1 for their survival and consequently undergo apoptosis when treated with KSP inhibitors. researchgate.net This dependency makes them particularly susceptible to treatment with Filanesib. nih.govhaematologica.org The inactivation of MCL-1 by Filanesib is a crucial mechanism that can also sensitize multiple myeloma cells to other agents like dexamethasone. researchgate.netnih.gov Furthermore, patients with cytogenetic abnormalities like 1q21 gain, which is associated with increased MCL-1 expression, have shown notable responses to Filanesib-based therapies, suggesting that the MCL-1 pathway is a key determinant of sensitivity. nih.gov Overexpression of MCL-1 has been shown to delay cell death in cells that are otherwise sensitive to Filanesib. researchgate.net
Activation of Proapoptotic Proteins (BAX, BAK, Caspases)
This compound induces apoptosis through the activation of key proapoptotic proteins, including BAX, and the subsequent activation of caspases. researchgate.netdrugbank.com While MCL-1 levels are important for sensitivity, research has shown a direct correlation between the basal expression levels of the proapoptotic protein BAX and sensitivity to Filanesib. nih.gov Cell lines with higher inherent levels of BAX have been found to be particularly sensitive to the agent. nih.gov
The primary mechanism of apoptosis initiated by Filanesib involves the activation of BAX in a manner that can be independent of caspases. researchgate.net This activation is thought to occur via calpain, a cysteine protease that can cleave BAX into a highly potent 18 kDa proapoptotic fragment. researchgate.net This fragment then translocates to the mitochondria, triggering the mitochondrial release of factors that promote apoptosis. researchgate.net To confirm the central role of BAX, studies using small interfering RNA (siRNA) to knock down BAX in multiple myeloma cells resulted in reduced activity of Filanesib. nih.govresearchgate.net In contrast, cell lines with undetectable BAX protein were less sensitive, suggesting they could not undergo this primary apoptotic process. researchgate.net
In addition to the primary BAX-mediated pathway, Filanesib also activates a secondary, caspase-dependent apoptotic mechanism. researchgate.net The mitochondrial damage initiated by BAX leads to the release of cytochrome c, a key event in the intrinsic apoptotic pathway that activates caspases. researchgate.netnih.gov The activation of effector caspases like caspase-3 and caspase-7 is a downstream event that executes the final stages of programmed cell death. researchgate.netmedchemexpress.com The importance of this secondary pathway was confirmed in experiments where a pan-caspase inhibitor, ZVAD-FMK, was able to almost completely block the apoptotic activity of Filanesib. researchgate.net Therefore, Filanesib employs a dual mechanism, initiating apoptosis primarily through BAX activation and amplifying the death signal through the caspase cascade. researchgate.net
Comparative Analysis with Other Mitotic Inhibitors in Research
Filanesib is a member of a second generation of anti-mitotic drugs known as KSP inhibitors, which are designed to overcome some of the limitations of first-generation agents like taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine). nih.govoaepublish.com The fundamental difference lies in their molecular targets. nih.govnih.gov
Taxanes and vinca alkaloids directly target microtubules, which are crucial components of the cytoskeleton in all cells. nih.govresearchgate.net Taxanes work by stabilizing microtubules, while vinca alkaloids inhibit their polymerization. nih.govresearchgate.net This disruption of microtubule dynamics interferes with mitosis but also affects microtubule-dependent processes in non-dividing cells, such as neurons, leading to significant side effects like peripheral neuropathy. nih.govnih.govmdpi.com
In contrast, KSP inhibitors like Filanesib and Ispinesib target KIF11 (also known as Eg5), a motor protein that is specifically active in proliferating cells. researchgate.netdrugbank.com KIF11 is essential for establishing the bipolar mitotic spindle required for chromosome separation during mitosis. haematologica.org By inhibiting KIF11, Filanesib causes mitotic arrest by inducing the formation of aberrant monopolar spindles, but it does not interfere with the microtubule cytoskeleton in non-dividing cells. haematologica.orgdrugbank.commdpi.com This targeted mechanism of action is the basis for the hypothesis that KSP inhibitors may lack the mechanism-based toxicities, particularly neurotoxicity, associated with traditional anti-mitotic agents. nih.govmdpi.com
In terms of efficacy, research has shown that KSP inhibitors can be less potent than microtubule-targeting drugs when used as a monotherapy. nih.gov This difference may be because taxanes and vinca alkaloids cause a more profound destabilization of the entire microtubule system, whereas KSP inhibitors target a single protein within the mitotic machinery. nih.gov However, KSP inhibitors like Filanesib have demonstrated significant anti-tumor effects in preclinical models and have been investigated for overcoming resistance to other therapies. drugbank.comnih.gov
Table of Mentioned Compounds
Compound Name | Class/Target |
This compound | Kinesin Spindle Protein (KSP/KIF11) Inhibitor |
Ispinesib | Kinesin Spindle Protein (KSP/KIF11) Inhibitor |
Paclitaxel | Mitotic Inhibitor (Taxane) |
Docetaxel | Mitotic Inhibitor (Taxane) |
Vincristine | Mitotic Inhibitor (Vinca Alkaloid) |
Dexamethasone | Corticosteroid |
Bortezomib | Proteasome Inhibitor |
Pomalidomide | Immunomodulatory Drug |
Carfilzomib | Proteasome Inhibitor |
Z-VAD-FMK | Pan-caspase Inhibitor |
PD150606 | Calpain Inhibitor |
Table: Comparative Features of Mitotic Inhibitors
Feature | Filanesib (KSP Inhibitor) | Taxanes (e.g., Paclitaxel) | Vinca Alkaloids (e.g., Vincristine) |
Primary Target | Kinesin Spindle Protein (KIF11/Eg5) haematologica.orgdrugbank.com | β-tubulin (Microtubules) nih.gov | β-tubulin (Microtubules) nih.govresearchgate.net |
Mechanism | Prevents centrosome separation, forming monopolar spindles drugbank.com | Stabilizes microtubules, preventing disassembly nih.gov | Inhibits microtubule polymerization nih.govresearchgate.net |
Cell Cycle Phase | Arrests cells in mitosis (M phase) drugbank.com | Arrests cells in mitosis (M phase) oaepublish.com | Arrests cells in mitosis (M phase) researchgate.net |
Key Research Focus | Overcoming resistance; potentially reduced neurotoxicity nih.govmdpi.com | Broad anti-tumor activity nih.gov | Broad anti-tumor activity researchgate.net |
Associated Toxicity in Research | Does not disrupt microtubules in non-dividing cells nih.gov | Peripheral neuropathy due to effects on neuronal microtubules nih.govnih.gov | Peripheral neuropathy due to effects on neuronal microtubules nih.govresearchgate.net |
Preclinical Efficacy Studies of Filanesib Hydrochloride
In Vitro Anti-proliferative Activity in Research Cell Lines
Spectrum of Activity Across Various Cancer Cell Types
Filanesib has shown potent anti-proliferative effects across a broad range of cancer cell lines, including both hematological malignancies and solid tumors. drugbank.comdrugbank.commedchemexpress.com
Multiple Myeloma (MM): Filanesib has demonstrated significant activity in a wide panel of multiple myeloma cell lines, with 48-hour IC50 values typically ranging from 0.3 to 5 nM. researchgate.net Notably, high activity has been observed even in drug-resistant cell lines. researchgate.net Studies have shown that all tested MM cell lines exhibit sensitivity to filanesib, with some showing almost complete loss of viability at concentrations as low as 2.5 nM. haematologica.org
Acute Myeloid Leukemia (AML): In preclinical studies, filanesib potently induces cell cycle arrest and subsequent death in leukemic cells through the mitochondrial pathway. medchemexpress.commedchemexpress.cn It has shown the potential to eradicate AML progenitor cells. medchemexpress.comwikipedia.org
Ovarian Cancer: Filanesib is cytotoxic to Type II epithelial ovarian cancer (EOC) cells. medchemexpress.commedchemexpress.cn
Gastric Cancer: Research has explored the potential of various compounds against gastric adenocarcinoma cells, with some showing the ability to counteract cell proliferation. mdpi.com While not explicitly detailing filanesib's efficacy, the investigation into related mechanisms suggests a potential area of activity.
Interactive Table: In Vitro Activity of Filanesib in Cancer Cell Lines
Cell Line Type | IC50 Range (48h) | Key Findings |
Multiple Myeloma | 0.3 - 5 nM researchgate.net | Active in a broad panel, including drug-resistant lines. researchgate.net |
HeLa (Cervical) | Not Specified | Induces apoptosis and G2/M arrest. medchemexpress.commedchemexpress.cn |
Type II EOC (Ovarian) | Not Specified | Cytotoxic in a time-dependent manner. medchemexpress.commedchemexpress.cn |
Dose- and Time-Dependent Cellular Responses
The anti-proliferative effects of filanesib are both dose- and time-dependent.
Dose-Dependent Effects: In HeLa cells, filanesib induces apoptosis in a dose-dependent manner at concentrations between 0.001 and 0.1 nM over 36 hours. medchemexpress.com It also causes a dose-dependent accumulation of cells in the G2/M phase of the cell cycle at concentrations of 3.13 to 6.25 nM over 44 hours. medchemexpress.commedchemexpress.cn In multiple myeloma cell lines, a clear dose-response relationship was observed, with increasing concentrations leading to decreased cell viability. haematologica.org
Time-Dependent Effects: In Type II EOC cells, filanesib effectively decreased cell viability in a time-dependent manner with exposures of 24 to 48 hours. medchemexpress.commedchemexpress.cn Similarly, in HeLa cells, a 36-hour exposure was sufficient to induce apoptosis. medchemexpress.com In MM cell lines, time-response experiments showed an accumulation of cells in the G2/M phase, followed by apoptosis. researchgate.net Interestingly, the activity of filanesib is rapid, with as little as 15 minutes of exposure being enough to trigger the apoptotic and cell cycle effects observed at 48 hours. researchgate.net
In Vivo Anti-tumor Activity in Animal Models
Filanesib has demonstrated significant anti-tumor activity in various animal xenograft models, leading to tumor regression and durable responses in some cases. nih.govdrugbank.comdrugbank.com
Efficacy in Xenograft Models of Hematological Malignancies
Filanesib has shown marked efficacy in preclinical models of human leukemias and multiple myeloma. drugbank.comdrugbank.com In a subcutaneous plasmacytoma model of multiple myeloma (MM1S), the combination of filanesib with pomalidomide and dexamethasone resulted in a significant reduction of tumor growth for up to 50 days and improved survival. researchgate.netnih.gov This triple combination was shown to be synergistic. researchgate.netnih.gov
Efficacy in Xenograft Models of Solid Tumors
Filanesib has caused marked tumor regression in preclinical models of human solid tumors. nih.govdrugbank.comdrugbank.com In vivo studies have confirmed its anti-tumor activity. medchemexpress.com For instance, in a xenograft model of gastric cancer, other chemotherapeutic agents have shown the ability to significantly inhibit tumor growth. jcancer.org
Overcoming Resistance in Preclinical Models
A significant aspect of filanesib's preclinical profile is its activity in models resistant to other standard therapies.
Taxane-Resistant Models: Filanesib has demonstrated activity in several taxane-resistant preclinical models. nih.gov
Proteasome Inhibitor/IMiD-Refractory Models: In multiple myeloma, filanesib has shown synergistic activity when combined with the proteasome inhibitor bortezomib, even in cell lines resistant to bortezomib. escholarship.org It also shows synergy with immunomodulatory drugs (IMiDs) like pomalidomide, particularly in combination with dexamethasone, in preclinical models of MM. nih.govoaepublish.com This suggests that filanesib may be effective in patients who have become refractory to these standard MM therapies. nih.gov
Synergistic Effects in Preclinical Combination Studies
The therapeutic potential of Filanesib hydrochloride is significantly enhanced when used in combination with other anti-myeloma drugs. Preclinical research has consistently shown synergistic effects, leading to increased cancer cell death and overcoming drug resistance.
Preclinical studies have demonstrated a strong synergistic relationship between this compound and immunomodulatory drugs (IMiDs), such as thalidomide, lenalidomide, and particularly pomalidomide. researchgate.netnih.gov In vitro experiments using multiple myeloma cell lines showed that the combination of Filanesib with any of these IMiDs, especially when dexamethasone was also included, resulted in a potent synergistic anti-myeloma effect. nih.gov This was quantified using combination indices (CI), with the triple combination of Filanesib, pomalidomide, and dexamethasone showing the most significant synergy. researchgate.net
The synergistic activity was observed across a variety of MM cell lines and was effective even in the presence of protective stromal cells or soluble cytokines like IL-6 and IGF-I, which are known to promote myeloma cell survival. haematologica.orgresearchgate.net In vivo studies using mouse xenograft models of human multiple myeloma further confirmed these findings, showing that the triple combination led to a significant reduction in tumor growth and improved survival. researchgate.netnih.gov
Table 1: In Vitro Synergy of Filanesib with IMiDs and Dexamethasone
Combination | Combination Index (CI) |
---|---|
Filanesib + Dexamethasone | 0.21 |
Filanesib + Pomalidomide | 0.09 |
Filanesib + Pomalidomide + Dexamethasone | 0.06 |
A Combination Index (CI) of less than 1 indicates a synergistic effect. Data from in vitro studies on MM cell lines. researchgate.net
The combination of this compound with proteasome inhibitors (PIs) like bortezomib and carfilzomib has also been investigated in preclinical models, revealing synergistic apoptotic activity. escholarship.orgnih.gov This combination has shown effectiveness even in cell lines that have developed resistance to bortezomib. escholarship.org The rationale for this combination is supported by the distinct mechanisms of action of KSP inhibitors and PIs, which can lead to enhanced cancer cell killing. semanticscholar.org
Preclinical data supported the clinical evaluation of Filanesib in combination with bortezomib and dexamethasone. escholarship.orgnih.gov While a phase 1/2 clinical trial of Filanesib with carfilzomib and dexamethasone showed the combination could be safely administered, the efficacy was considered marginal. researchgate.net
Dexamethasone, a corticosteroid commonly used in the treatment of multiple myeloma, has been shown to work synergistically with this compound. researchgate.netnih.gov In vitro studies demonstrated a synergistic effect when Filanesib was combined with dexamethasone, with a reported combination index of 0.21. researchgate.net This synergy is thought to be partly due to the ability of Filanesib to sensitize multiple myeloma cells to dexamethasone by inactivating the anti-apoptotic protein MCL-1. escholarship.orgnih.gov
The combination of Filanesib and dexamethasone has been evaluated in both preclinical and clinical settings, showing encouraging activity. nih.govnih.govnih.gov The triple combination, including an IMiD like pomalidomide, has shown even more potent synergistic effects. researchgate.netnih.gov
The synergistic effects observed with this compound combinations are underpinned by distinct molecular mechanisms. Mechanistic studies involving gene expression profiling, cell cycle analysis, and immunofluorescence have provided insights into these processes. nih.govresearchgate.netnih.gov
A key mechanism of Filanesib's action is the inhibition of KSP, which leads to the formation of monopolar spindles and subsequent mitotic arrest in the G2/M phase of the cell cycle. nih.govhaematologica.org When combined with pomalidomide and dexamethasone, this effect is enhanced, leading to a significant increase in the number of cells with monopolar spindles. nih.govresearchgate.netsci-hub.se This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death. nih.govresearchgate.net
Flow cytometry analysis has shown that the triple combination of Filanesib, pomalidomide, and dexamethasone leads to a substantial increase in apoptosis in cells arrested in the G2/M phase. researchgate.net
Table 2: Apoptosis in MM.1S Cells Treated with Filanesib Combinations
Treatment | Percentage of Apoptotic Cells |
---|---|
Control | 5% |
Pomalidomide + Dexamethasone | 23% |
Filanesib | 58% |
Filanesib + Pomalidomide + Dexamethasone | 88% |
Data from flow cytometry analysis after 48 hours of treatment. researchgate.net
Gene expression profiling of cells treated with the triple combination revealed the deregulation of genes essential for mitosis, including those involved in the spindle assembly checkpoint like CENP-E and CENP-F. nih.govresearchgate.net Furthermore, the combination leads to an increased expression and activation of the pro-apoptotic protein BAX, which is associated with sensitivity to Filanesib. nih.govnih.gov This upregulation of BAX, along with the increased expression of other pro-apoptotic genes like BCL2L11 (which codes for the BIM protein), contributes to the enhanced apoptotic response. researchgate.net
Interestingly, while KSP inhibition would be expected to cause a secondary increase in KSP protein levels, the combination with pomalidomide and dexamethasone was found to decrease KSP levels, potentially further potentiating the inhibitory effect of Filanesib. researchgate.net
Investigational Methodologies and Analytical Approaches in Filanesib Hydrochloride Research
In Vitro Assay Systems for KSP Inhibition and Cellular Effects
In vitro assays are fundamental in characterizing the activity of filanesib hydrochloride. These systems allow for controlled experiments to measure its direct impact on KSP and its subsequent effects on cancer cells.
Enzymatic Assays
Enzymatic assays are crucial for directly measuring the inhibitory effect of this compound on its target, the KSP motor protein. These assays typically measure the adenosine triphosphatase (ATPase) activity of KSP, which is essential for its function in mitosis. researchgate.net Filanesib has demonstrated subnanomolar potency in these enzymatic assays, with a reported IC50 value of 6 nM for human KSP. medchemexpress.commedchemexpress.cominvivochem.com The mechanism of inhibition has been shown to be uncompetitive with respect to ATP and noncompetitive regarding tubulin. medchemexpress.com
Cell-Based Assays (e.g., Proliferation, Viability, Apoptosis Assays)
A battery of cell-based assays is used to evaluate the broader cellular consequences of KSP inhibition by this compound.
Proliferation and Viability Assays: These assays, such as the MTT assay, are used to determine the anti-proliferative and cytotoxic effects of this compound on various cancer cell lines. nih.gov Filanesib has shown potent anti-proliferative activity against a wide range of human and rodent tumor cell lines, with EC50 values typically in the nanomolar range. medchemexpress.com For instance, in multiple myeloma (MM) cell lines, 48-hour IC50 values ranged from 0.3 to 5 nM. researchgate.net In hepatoblastoma (HB) cells, filanesib treatment for 72 hours also led to a significant decrease in cell viability. nih.gov
Apoptosis Assays: The induction of programmed cell death, or apoptosis, is a key outcome of filanesib treatment. Several methods are used to detect and quantify apoptosis. Annexin V staining, which identifies the externalization of phosphatidylserine during early apoptosis, is commonly used in flow cytometry. invivochem.comresearchgate.net The TUNEL assay, which detects DNA fragmentation, is another method used to confirm apoptosis in treated cells and tumor tissues. invivochem.comnih.gov Studies have shown that filanesib induces apoptosis in a dose-dependent manner in various cancer cell lines, including HeLa cells and multiple myeloma cells. medchemexpress.comnih.gov This apoptotic response is often mediated by the activation of caspases, such as caspase-3 and caspase-7. medchemexpress.commedchemexpress.com
Table 1: Effects of Filanesib on Cell Viability and Apoptosis in Different Cancer Cell Lines
Cell Line | Assay Type | Treatment Conditions | Observed Effect | Citation |
HCT116 | MTS Assay | 72 hours | Growth inhibition | medchemexpress.com |
Multiple Myeloma | MTT Assay | 48 hours | IC50 values between 0.3 and 5 nM | researchgate.net |
HeLa | Apoptosis Assay | 0.001-0.1 nM, 36 hours | Dose-dependent induction of apoptosis | medchemexpress.com |
Multiple Myeloma | Annexin-V/IP Staining | 48 hours | Increased Annexin-V positive cells | nih.gov |
Hepatoblastoma Spheroids | ATP-based Viability Assay | 72 hours | Decreased cell viability | nih.gov |
Type II EOC | Cytotoxicity Assay | 0.003-3 µM, 24-48 hours | Decreased cell viability | medchemexpress.com |
Immunofluorescence and Microscopy for Spindle Morphology Analysis
A hallmark of KSP inhibition is the formation of monopolar spindles, leading to mitotic arrest. Immunofluorescence microscopy is a powerful technique used to visualize this effect. Cells are typically stained with antibodies against α-tubulin to visualize the microtubules of the mitotic spindle. invivochem.comhaematologica.org Treatment with filanesib results in a characteristic phenotype where cells are arrested in mitosis with a single spindle pole, from which microtubules radiate to surround the chromosomes. invivochem.comhaematologica.orgdrugbank.com This has been observed in various cell types, including multiple myeloma and oral squamous carcinoma cells. nih.govmdpi.com
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a versatile tool used for high-throughput analysis of cell populations. In filanesib research, it is extensively used to analyze the cell cycle distribution and to quantify apoptosis.
Cell Cycle Analysis: By staining cells with a DNA-binding dye like propidium iodide (PI) or Draq5, flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govashpublications.org Treatment with filanesib leads to a significant accumulation of cells in the G2/M phase, indicative of mitotic arrest. medchemexpress.cominvivochem.comnih.gov For example, in MM.1S cells, filanesib treatment resulted in 49% of cells in the S and G2/M phases compared to 36% in control cells. nih.gov
Apoptosis Analysis: As mentioned earlier, Annexin V staining coupled with a viability dye like PI or 7-AAD allows for the discrimination of viable, early apoptotic, late apoptotic, and necrotic cells. invivochem.com This method has been used to demonstrate the specific induction of apoptosis in cells arrested in the G2/M phase by filanesib. nih.govresearchgate.net
Molecular and Biochemical Techniques for Pathway Elucidation
To understand the molecular signaling pathways affected by this compound, researchers employ various biochemical techniques.
Western Blotting for Protein Expression and Activation
Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in cell lysates. In the context of filanesib research, it is used to examine the expression and activation status of proteins involved in the cell cycle, apoptosis, and the spindle assembly checkpoint.
Key proteins analyzed by Western blot in response to filanesib treatment include:
Cyclin B1: An increase in Cyclin B1 levels is indicative of the activation of the spindle assembly checkpoint and G2/M arrest. invivochem.comnih.gov
Phospho-Histone H3 (pHH3): This is a marker of mitosis, and its accumulation indicates mitotic arrest. medchemexpress.cominvivochem.com
PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP is a hallmark of apoptosis. researchgate.net
Caspases: Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) is a key event in the apoptotic cascade. medchemexpress.com
Bcl-2 family proteins: The expression levels of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., MCL-1, BCL-2, BCL-XL) proteins are analyzed to understand the regulation of the mitochondrial pathway of apoptosis. nih.govresearchgate.net
Table 2: Key Proteins Analyzed by Western Blotting in Filanesib Research
Protein | Function/Marker | Observed Change with Filanesib | Citation |
Cyclin B1 | G2/M checkpoint | Accumulation | invivochem.comnih.gov |
Phospho-Histone H3 | Mitotic marker | Accumulation | medchemexpress.cominvivochem.com |
Cleaved PARP | Apoptosis marker | Increased levels | researchgate.net |
Cleaved Caspase-3/7 | Apoptosis executioners | Increased levels | medchemexpress.com |
MCL-1 | Anti-apoptotic protein | Decrease | haematologica.org |
BAX | Pro-apoptotic protein | Increased expression and activation | nih.gov |
Gene Expression Profiling and RNA Interference Studies
Gene expression profiling and RNA interference (RNAi) are crucial methodologies for dissecting the molecular mechanisms of action of this compound. Research has utilized these techniques to understand how Filanesib affects cancer cells, both as a single agent and in combination with other therapies. nih.gov
In studies involving multiple myeloma (MM), gene expression profiling was employed to analyze the changes induced by Filanesib, particularly when combined with pomalidomide and dexamethasone. haematologica.org These analyses were conducted on MM.1S cells in vitro and in tumors from treated mice. haematologica.org The findings revealed that while Filanesib alone induced minimal changes in gene expression, its combination with pomalidomide and dexamethasone significantly enhanced the deregulation of genes, especially in the in vivo setting. haematologica.org This synergistic effect was shown to be mediated by the impairment of transcriptional control related to mitosis. nih.govhaematologica.org
RNA interference studies, specifically using short interfering RNA (siRNA), have been instrumental in validating the role of specific proteins in the cellular response to Filanesib. nih.gov For instance, to confirm the involvement of the pro-apoptotic protein BAX in Filanesib-induced cell death, MM.1S cells were transfected with BAX-specific siRNA. haematologica.org This approach allows researchers to selectively silence a target gene and observe the resulting impact on drug sensitivity, thereby confirming the gene's role in the drug's mechanism. researchgate.net Sensitivity to Filanesib has been shown to have a direct correlation with the basal expression levels of BAX. haematologica.org
Preclinical Pharmacological Assessment Methods
In vivo xenograft models are a cornerstone of preclinical pharmacological assessments for Filanesib, providing critical data on its anti-tumor activity. medchemexpress.commedchemexpress.com These models typically involve the subcutaneous implantation of human tumor cells into immunocompromised mice, such as SCID or nude mice. invivochem.com
Research has demonstrated that Filanesib exhibits significant tumor growth inhibition, including durable regressions, across a variety of xenograft models. nih.gov It has often shown superior efficacy when compared to microtubule-targeted agents like paclitaxel or vincristine in several of these models. nih.gov For example, in mice with subcutaneous HT-29, HCT-116, MDA-MB-231, and A2780 xenografts, Filanesib was found to be more effective than paclitaxel. invivochem.com Similarly, it outperformed docetaxel in both DU145 and PC-3 prostate cancer xenograft models. invivochem.com
The synergistic effects of Filanesib in combination therapies have also been confirmed in vivo. Preliminary data showed synergy when Filanesib was combined with pomalidomide in a mouse xenograft model. nih.gov Subsequent studies confirmed a strong synergistic effect and the benefit of adding dexamethasone to this combination, which resulted in a significant reduction of tumor growth and improved survival in a plasmacytoma model of MM1S in CB17-SCID mice. nih.govresearchgate.net
Table 1: Summary of Filanesib Evaluation in In Vivo Xenograft Models
Model Type | Cell Line(s) | Key Findings | Reference(s) |
Epithelial Ovarian Cancer (EOC) | Type II EOC | Induced a dose-dependent decrease in tumor kinetics. | medchemexpress.commedchemexpress.com |
Multiple Myeloma | RPMI 8226 | Highly responsive to low dosages of Filanesib. | invivochem.com |
Acute Myeloid Leukemia | HL60, MV4-11 | Dramatically inhibited tumor growth. | invivochem.com |
Multiple Myeloma | MM.1S | The triple combination with pomalidomide and dexamethasone was synergistic, significantly reducing tumor growth and improving survival. | researchgate.net |
Various Solid Tumors | HT-29, HCT-116, MDA-MB-231, A2780 | More effective than paclitaxel. | invivochem.com |
Prostate Cancer | DU145, PC-3 | Outperformed docetaxel. | invivochem.com |
Pharmacodynamic Biomarker Analysis in Animal Models (e.g., Alpha 1-acid glycoprotein as a potential research marker)
Pharmacodynamic biomarker analysis in animal and clinical studies is essential for understanding drug activity and identifying patient populations most likely to respond to treatment. researchgate.net For Filanesib, alpha 1-acid glycoprotein (AAG) has emerged as a significant potential biomarker of response. informahealthcare.comnih.gov
AAG is an acute phase reactant protein, and elevated baseline levels have been retrospectively assessed as being associated with diminished Filanesib activity. nih.gov This observation has been explored in clinical trials, where a potential link between low baseline AAG levels and patient response was noted. nih.gov In a Phase 2 study of Filanesib, all patients who responded to the treatment, either as a single agent or in combination with dexamethasone, had low baseline levels of AAG. nih.gov
Further investigation in a clinical trial combining Filanesib with pomalidomide and dexamethasone reinforced this finding. fundacionpethema.es The study reported that patients with low serum levels of AAG at baseline (defined as <800 mg/l) experienced a significantly superior response rate compared to those with high AAG levels. fundacionpethema.es This difference in response also translated into a longer median progression-free survival for the low-AAG group. fundacionpethema.es These results suggest that high levels of AAG may identify patients who are unlikely to benefit from Filanesib-based treatment strategies. fundacionpethema.es
Table 2: Association of Alpha 1-Acid Glycoprotein (AAG) Levels with Filanesib Efficacy
Study Context | AAG Level | Observed Outcome | Reference(s) |
Phase 2 Study (Filanesib +/- Dexamethasone) | Low Baseline | All responding patients exhibited low AAG. | nih.gov |
Phase 1b/II Pomdefil Trial | Low Baseline (<800 mg/l) | Overall response rate of 62%; Median Progression-Free Survival of 9 months. | fundacionpethema.es |
Phase 1b/II Pomdefil Trial | High Baseline | Overall response rate of 17%; Median Progression-Free Survival of 2 months. | fundacionpethema.es |
Phase 1 Study (Filanesib + Carfilzomib + Dexamethasone) | Low Baseline | Suggested as important to help identify patients most likely to benefit. | researchgate.net |
Chemical Synthesis and Structure-activity Relationship Sar Research
Academic Synthesis Routes and Methodological Innovations for Filanesib Hydrochloride
Filanesib is a complex heterocyclic molecule characterized by a chiral 2,3-dihydro-1,3,4-thiadiazole core. researchgate.netnih.gov While Filanesib was developed by Array BioPharma®, the specific, detailed synthetic route employed for its manufacture is not extensively published in academic literature. tandfonline.comsemanticscholar.org However, the synthesis of its core structure, the 2,5-disubstituted-1,3,4-thiadiazole ring system, has been a subject of considerable research, with various methodological innovations being reported.
General synthetic strategies for 1,3,4-thiadiazole derivatives often involve the cyclization of key intermediates. One common approach involves the reaction of hydrazides with aldehydes to form N-aroylhydrazones, which then undergo thionation and cyclization to yield the thiadiazole ring. nih.gov A notable innovation in this area is the use of Lawesson's reagent in a one-pot, two-step reaction that efficiently produces 2,5-diaryl-1,3,4-thiadiazoles from aryl hydrazides and aldehydes in high yields. nih.gov
Another prevalent method starts with 2,5-dimercapto-1,3,4-thiadiazole, which can be alkylated and subsequently reacted with hydrazine hydrate to form a carbohydrazide intermediate. researchgate.netsbq.org.br This intermediate serves as a versatile building block that can be further cyclized with various reagents to generate a diverse library of 2,5-disubstituted-1,3,4-thiadiazole derivatives. researchgate.netsbq.org.br The synthesis of the Filanesib molecule would require a stereoselective approach to establish the specific (S)-configuration at the chiral center of the dihydrothiadiazole ring. researchgate.net
Table 1: General Methodologies for 1,3,4-Thiadiazole Synthesis
Starting Materials | Key Reagents/Intermediates | Product Type | Reference(s) |
---|---|---|---|
Aryl Hydrazides + Aryl Aldehydes | N-Aroylhydrazone, Lawesson's Reagent | 2,5-Diaryl-1,3,4-thiadiazoles | nih.gov |
2,5-Dimercapto-1,3,4-thiadiazole | Ethyl Bromoacetate, Hydrazine Hydrate, Phenyl Isothiocyanate | 2,5-Disubstituted-1,3,4-thiadiazoles | researchgate.netsbq.org.br |
Acylhydrazines + Isothiocyanates | Dithiocarbamates | 2-Substituted-5-amino-1,3,4-thiadiazoles | google.com |
Structure-Activity Relationship (SAR) Studies of KSP Inhibitors Related to this compound
Filanesib is part of a broader class of KSP inhibitors that bind to an allosteric pocket formed by loop L5, helix α2, and helix α3 of the motor domain. researchgate.netnih.gov The development of these inhibitors has been heavily guided by structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity.
Early KSP inhibitors, such as the dihydropyrimidine-based Monastrol , provided the initial framework for SAR exploration. Studies on Monastrol analogs revealed that modifications to its structure could significantly impact potency. For instance, the cyclization of the ester side-chain into a rigid cyclic ketone, as seen in dimethylenastron , led to a more optimal conformation that enhanced binding through additional interactions with the amino acid Tyr211 in the binding pocket. researchgate.netgoogle.com
Another important class of KSP inhibitors is based on the S-trityl-L-cysteine (STLC) scaffold. google.com SAR studies on STLC derivatives have shown that modifications to the trityl group, which occupies a hydrophobic pocket, are crucial for activity. Introducing two fused phenyl rings into the trityl group resulted in derivatives with low nanomolar KSP ATPase inhibition. google.com This enhancement is attributed to a more favorable configuration that increases hydrophobic interactions and reduces the entropic penalty upon binding. tandfonline.comgoogle.com
Filanesib itself is a thiadiazole derivative, a chemical class that emerged from isosteric replacement studies and phenotype-based screening. tandfonline.comsemanticscholar.org The first compound in this class, K858 , served as a template for developing more potent inhibitors like Filanesib. tandfonline.comsemanticscholar.org SAR studies on related thiadiazole-thiazolone hybrids indicated that electron-withdrawing substituents, such as chloro and nitro groups on the phenyl ring of the thiazolone motif, were important for enhancing inhibitory activity against Eg5 ATPase. escholarship.org
Table 2: SAR Insights from Key KSP Inhibitor Scaffolds
Inhibitor Scaffold | Key Structural Feature for Activity | Impact on Binding/Potency | Reference(s) |
---|---|---|---|
Dihydropyrimidine (e.g., Monastrol) | Rigidification of side-chain (e.g., dimethylenastron) | Better fit in binding pocket via interaction with Tyr211 | researchgate.netgoogle.com |
S-trityl-L-cysteine (STLC) | Fused phenyl rings in trityl group | Enhanced hydrophobic interactions, reduced entropy loss | tandfonline.comgoogle.com |
Thiadiazole (e.g., Filanesib) | Electron-withdrawing groups on associated rings | Increased in vitro potency | escholarship.org |
Computational Chemistry and Molecular Docking Studies of KSP Inhibitors
Computational chemistry and molecular docking have become indispensable tools in the rational design of KSP inhibitors, including those related to Filanesib. sbq.org.br These methods provide insights into the binding landscape of inhibitors within the allosteric pocket of the KSP motor domain, helping to rationalize SAR data and guide the design of new, more potent compounds. sbq.org.brescholarship.org
Molecular docking studies have consistently shown that KSP inhibitors like Filanesib bind to the allosteric site formed by helix α2, loop L5, and helix α3, which is approximately 12 Å away from the ATP binding site. nih.govsbq.org.br Docking simulations are often performed using programs like CDOCKER, AutoDock, or MOE, employing force fields such as CHARMm to calculate the binding energies and predict the most favorable binding poses. nih.govsbq.org.br The binding mode of Filanesib has been compared to other allosteric inhibitors, revealing similar structural orientations within the binding pocket.
These studies analyze the specific interactions between the inhibitor and the protein's amino acid residues. For example, docking of tetrahydro-β-carboline derivatives, another class of KSP inhibitors, revealed key hydrogen bond and pi-alkyl interactions with residues such as ARG221, TYR221, and LEU214, which are crucial for stable binding.
Beyond simple docking, molecular dynamics (MD) simulations are used to assess the stability of the inhibitor-protein complex in a simulated physiological environment. By analyzing metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over time, researchers can confirm the stability of the predicted binding mode and the key interactions responsible for the inhibitor's potency. These computational approaches, integrated with experimental data, have been fundamental in the hit-to-lead optimization process for many KSP inhibitors. sbq.org.brescholarship.org
Table 3: Computational Tools in KSP Inhibitor Research
Computational Method | Application | Key Insights Provided | Reference(s) |
---|---|---|---|
Molecular Docking | Predicts binding pose and affinity of inhibitors in the KSP allosteric site. | Identifies key protein-ligand interactions (e.g., H-bonds, hydrophobic contacts). | nih.govsbq.org.brescholarship.org |
Ligand-Based Virtual Screening | Screens large chemical databases to find novel scaffolds based on known active ligands. | Identifies potential new hit compounds with desirable pharmacophoric features. | nih.govsbq.org.br |
Molecular Dynamics (MD) Simulation | Evaluates the stability of the ligand-protein complex over time. | Confirms stability of binding pose and durability of interactions. | |
ADME Prediction | Computes pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). | Assesses the drug-likeness of potential inhibitor candidates. | escholarship.org |
Future Directions in Filanesib Hydrochloride Academic Research
Exploration of Novel Therapeutic Combinations in Preclinical Settings
A primary avenue of current research is the evaluation of filanesib in combination with other anti-cancer agents to enhance its therapeutic effect. tandfonline.com Preclinical studies have provided a strong rationale for combining filanesib with immunomodulatory drugs (IMiDs) and proteasome inhibitors, which are standard treatments for multiple myeloma. nih.govtandfonline.com
Research has demonstrated significant synergistic activity when filanesib is combined with pomalidomide and dexamethasone. haematologica.orgnih.govnih.gov This triple combination, sometimes referred to as PDF, has been shown to be more effective than the individual agents in various in vitro and in vivo models of multiple myeloma. nih.govnih.gov The synergy is particularly evident in large, highly proliferative tumors. haematologica.orgnih.gov Mechanistically, the combination enhances the formation of aberrant monopolar spindles, a hallmark of KSP inhibition, leading to cell cycle arrest and apoptosis in proliferating cells. nih.gov
The following table summarizes the synergistic effects observed in in vitro studies with multiple myeloma cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.
Drug Combination | Cell Line(s) | Combination Index (CI) | Finding |
Filanesib + Dexamethasone | MM Cell Lines | 0.21 | Synergistic |
Filanesib + Pomalidomide | MM Cell Lines | 0.09 | Highly Synergistic |
Filanesib + Pomalidomide + Dexamethasone | MM Cell Lines | 0.06 | Very Highly Synergistic |
Data sourced from preclinical studies on multiple myeloma cell lines. researchgate.net |
Furthermore, preclinical models have shown that filanesib works synergistically with the proteasome inhibitor bortezomib. escholarship.org This combination is thought to be effective in part by increasing levels of an MCL-1 fragment that promotes apoptosis. escholarship.org The rationale for this combination is also supported by the potential for filanesib to sensitize myeloma cells to dexamethasone by inactivating the MCL-1 protein. escholarship.org These promising preclinical results have supported the investigation of these combinations in clinical trials. haematologica.orgnih.gov
Identification and Validation of Predictive Biomarkers in Research Models
A critical goal in the development of targeted therapies is the identification of biomarkers that can predict patient response, ensuring that the treatment is directed towards those who will benefit most. For filanesib, research has pointed to several potential predictive biomarkers.
One of the most studied biomarkers is the plasma protein alpha-1-acid glycoprotein (AAG). escholarship.org In vitro data have shown that AAG binds to filanesib, which can lower the circulating levels of the free, active drug. escholarship.org Consequently, patients with low baseline levels of AAG may have a better response to filanesib treatment. tandfonline.comresearchtopractice.com
The expression levels of proteins involved in apoptosis, the process of programmed cell death, are also crucial. The anti-myeloma activity of filanesib appears to depend on the levels of both the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein BAX. haematologica.org
Mcl-1: KSP inhibition can lead to the depletion of the survival protein Mcl-1, which is essential for the survival of certain hematopoietic cells. nih.gov This Mcl-1 dependence makes KSP inhibition a novel approach for treating multiple myeloma. nih.gov Filanesib's ability to inactivate Mcl-1 may also sensitize cancer cells to other agents like dexamethasone. escholarship.org The higher expression of Mcl-1 in patients with the 1q21 gain genetic abnormality makes this a particularly interesting patient subset. escholarship.org
BAX: The pro-apoptotic protein BAX has been associated with sensitivity to filanesib. haematologica.orgnih.gov The synergistic combination of filanesib with pomalidomide and dexamethasone was found to increase the expression and activation of BAX. nih.govnih.gov Conversely, research models where BAX was silenced showed induced resistance to filanesib treatment, confirming its importance in mediating the drug's apoptotic effect. nih.gov This suggests BAX could be used as a predictive biomarker for response to this combination therapy. haematologica.orgnih.govnih.gov
The following table details potential biomarkers for filanesib response:
Biomarker | Type | Association with Filanesib | Implication |
Alpha-1-Acid Glycoprotein (AAG) | Plasma Protein | Binds to filanesib, reducing active drug levels. escholarship.org | Low AAG levels may predict better response. tandfonline.comresearchtopractice.com |
Mcl-1 | Anti-apoptotic Protein | Filanesib depletes/inactivates Mcl-1, inducing cell death. nih.govescholarship.org | High Mcl-1 dependence may predict sensitivity. |
BAX | Pro-apoptotic Protein | Filanesib-induced apoptosis is associated with BAX activation. nih.gov | High BAX expression may predict sensitivity; silencing BAX confers resistance. nih.govnih.gov |
Advanced Mechanistic Insights into Resistance and Sensitivity to KSP Inhibition
Understanding the molecular mechanisms that determine whether a cancer cell is sensitive or resistant to a drug is paramount for overcoming treatment failure. For filanesib and other KSP inhibitors, sensitivity is intrinsically linked to the cell's dependence on the mitotic machinery that KSP regulates. nih.gov
Sensitivity to filanesib is closely tied to the biomarkers discussed previously. Cells that are highly proliferative and dependent on Mcl-1 for survival are particularly vulnerable to KSP inhibition. nih.govhaematologica.org The activation of pro-apoptotic proteins like BAX is a key downstream event that executes the cell death command following mitotic arrest. nih.gov Therefore, the intrinsic state of a cell's apoptotic machinery can dictate its sensitivity to filanesib. nih.govresearchgate.net
Conversely, resistance to KSP inhibitors can emerge through several mechanisms. One major pathway is the development of mutations in the KSP protein itself (encoded by the KIF11 gene). researchgate.net Acquired resistance has been documented through specific mutations in the allosteric binding site where filanesib and similar inhibitors attach. researchgate.net For example, cell lines engineered to express KSP with mutations such as D130A or L214A were found to be inactive against filanesib, demonstrating a direct mechanism of target-based resistance. researchgate.net
Another potential, though less specifically studied, mechanism for filanesib resistance is the overexpression of drug efflux pumps. oaepublish.com Proteins like P-glycoprotein are known to cause multidrug resistance by actively pumping chemotherapeutic agents out of the cancer cell, and this phenomenon often appears after initial treatment. oaepublish.com While not yet detailed specifically for filanesib in the available literature, this is a common resistance pathway for many cancer drugs. oaepublish.com
Development of Next-Generation KSP Inhibitors Based on Filanesib Hydrochloride's Scaffold
The promising, albeit sometimes limited, clinical activity of first and second-generation KSP inhibitors like filanesib has spurred further research to develop novel and more effective agents. nih.govtandfonline.comresearchgate.net Filanesib, a thiadiazole derivative, demonstrated that this chemical class could yield potent KSP inhibitors. nih.gov Future research is focused on creating next-generation inhibitors that may offer improved efficacy, overcome resistance, or have better tolerability. researchgate.netnih.gov
One strategy involves the structure-guided design of new chemical compounds. nih.gov By analyzing the interaction between existing inhibitors and the KSP protein, researchers can design novel derivatives. For example, new derivatives of S-trityl-L-cysteine (STLC), another type of KSP inhibitor, have been identified as potential lead compounds for next-generation drugs. nih.gov These efforts aim to create molecules with higher binding affinity and potent anti-tumor activity. nih.gov
Another innovative approach is the development of antibody-drug conjugates (ADCs). nih.govresearchgate.net This strategy involves linking a potent KSP inhibitor to an antibody that specifically targets a protein on the surface of cancer cells. This approach aims to deliver the cytotoxic agent directly to the tumor, potentially increasing its efficacy while minimizing exposure and toxicity to healthy tissues. researchgate.net The development of dual inhibitors that target KSP and another critical cancer pathway is also an active area of investigation. nih.gov These next-generation strategies, building on the knowledge gained from compounds like filanesib, hold the potential to realize the full therapeutic promise of KSP inhibition in cancer treatment. researchgate.net
Q & A
Q. What is the molecular mechanism of Filanesib hydrochloride as a kinesin spindle protein (KSP) inhibitor, and how can researchers validate its target specificity in vitro?
this compound selectively inhibits KSP, a mitotic motor protein critical for centrosome separation and spindle assembly during mitosis. Its non-competitive binding disrupts KSP ATPase activity, leading to mitotic arrest and apoptosis . To validate target specificity:
- Use RNA interference (RNAi) or CRISPR knockout models to confirm KSP dependency.
- Compare mitotic arrest phenotypes in KSP-expressing vs. KSP-deficient cell lines.
- Employ biochemical assays (e.g., ATPase activity assays) to measure inhibition kinetics (IC50 = 6 nM ).
Q. How should researchers design apoptosis assays to evaluate this compound’s efficacy in cancer cell lines?
- Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
- Validate with caspase-3/7 activity assays (luminescent or fluorescent substrates) .
- Include controls: untreated cells, staurosporine (apoptosis inducer), and Z-VAD-FMK (caspase inhibitor).
- Ensure cell lines are synchronized in mitosis (e.g., via nocodazole) to isolate mitotic apoptosis effects .
Q. What in vitro and in vivo models are most appropriate for studying Filanesib’s antitumor activity?
- In vitro : Use hematologic cancer models (e.g., multiple myeloma, AML) due to Filanesib’s demonstrated efficacy in these contexts .
- In vivo : Employ xenograft models with mitotic index quantification (histopathology) and circulating tumor DNA analysis to monitor response.
- Address species-specific pharmacokinetics by verifying KSP homology between human and model organisms .
Q. How can researchers determine the IC50 of this compound in dose-response experiments?
- Use a 72-hour cell viability assay (e.g., MTT or CellTiter-Glo) across a logarithmic dilution series (e.g., 1 nM–10 µM).
- Fit data to a sigmoidal dose-response curve (software: GraphPad Prism).
- Validate with mitotic arrest markers (e.g., phospho-histone H3 staining) to confirm mechanism-specific cytotoxicity .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in Filanesib’s efficacy data across different cancer subtypes?
- Perform transcriptomic profiling (RNA-seq) to identify resistance markers (e.g., ABC transporter overexpression).
- Use isogenic cell line pairs (e.g., wild-type vs. p53-null) to assess genetic dependencies.
- Conduct combination screens with proteasome inhibitors (e.g., bortezomib) to exploit synthetic lethality .
Q. How can researchers optimize Filanesib’s therapeutic window in preclinical studies to mitigate toxicity?
- Monitor neutropenia and thrombocytopenia in murine models via complete blood counts (CBCs).
- Adjust dosing schedules (e.g., intermittent vs. continuous) to reduce off-target effects.
- Use pharmacodynamic biomarkers (e.g., KSP inhibition in peripheral blood mononuclear cells) to correlate efficacy with toxicity .
Q. What methodologies are critical for analyzing Filanesib-induced mitotic arrest in heterogeneous tumor samples?
- Apply single-cell RNA-seq to resolve subpopulations with divergent mitotic checkpoint activation.
- Combine live-cell imaging (e.g., IncuCyte) with fluorescent ubiquitination-based cell cycle indicators (FUCCI) .
- Use spatial transcriptomics in patient-derived xenografts (PDXs) to map mitotic arrest heterogeneity .
Q. How do researchers address variability in Filanesib’s pharmacokinetic (PK) parameters across preclinical models?
- Perform compartmental PK modeling to account for tissue-specific clearance rates.
- Validate bioavailability via LC-MS/MS plasma quantification in multiple species (e.g., murine vs. non-human primates).
- Incorporate physiologically based pharmacokinetic (PBPK) models to predict human PK profiles .
Q. What statistical approaches are recommended for analyzing Filanesib’s synergistic effects in combination therapies?
- Use Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices (CI < 1 indicates synergy).
- Apply multi-parametric flow cytometry to assess apoptosis and cell cycle effects in co-treatment regimens.
- Include negative controls (e.g., single-agent arms) and positive controls (e.g., established drug combinations) .
Q. How can researchers ensure reproducibility of Filanesib’s activity data across laboratories?
- Adhere to FAIR data principles : share raw datasets (e.g., dose-response curves, microscopy images) in public repositories (e.g., Zenodo) .
- Use standardized KSP activity assays (e.g., ATPase kits from commercial vendors with lot-to-lot consistency).
- Publish detailed supplementary methods , including buffer formulations and instrument calibration protocols .
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